(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
CAS No.: 201217-86-9
VCID: VC21541250
Molecular Formula: C13H25NO5
Molecular Weight: 275.34 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid is a complex organic compound with significant applications in biochemical research and pharmaceutical development. This compound is often referred to as Boc-D-Thr(tBu)-OH, highlighting its structural similarity to threonine, an essential amino acid. The presence of both tert-butoxy and tert-butoxycarbonyl groups in its structure contributes to its unique properties and versatility in chemical synthesis. Synonyms
Peptide SynthesisThis compound serves as a key intermediate in peptide synthesis due to its tert-butoxycarbonyl (Boc) protecting group. The Boc group allows for selective reactions during peptide elongation, facilitating the incorporation of specific amino acids into peptide chains. This is crucial for synthesizing peptides with precise sequences and properties. Chiral Auxiliary in Asymmetric SynthesisThe stereochemistry of (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid makes it a valuable chiral auxiliary in asymmetric synthesis processes. The presence of the tert-butoxy group enhances the selectivity of reactions, leading to higher yields of desired enantiomers in the synthesis of pharmaceuticals and agrochemicals. Biocatalytic ReactionsThis compound can be utilized in biocatalytic reactions, where enzymes facilitate chemical transformations under mild conditions. This application is particularly relevant for producing pharmaceuticals that require specific stereochemistry. Drug DevelopmentPreliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interacting with biological targets involved in cancer cell proliferation. Additionally, it has been investigated for its ability to inhibit certain enzymes, such as metallo-β-lactamases and phospholipase C, making it a candidate for developing therapeutic agents targeting these enzymes. Biological ActivityThe biological activity of (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid primarily revolves around its role as a prodrug and its interactions with various biological systems. The compound acts as an ester prodrug designed to enhance cellular permeability and bioavailability. The presence of polar functional groups (carboxylic acid and amine) often limits the cellular uptake of similar compounds. By modifying these groups into esters, the compound can bypass certain biological barriers, allowing for improved efficacy in therapeutic applications. Safety and HandlingHandling (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid requires caution due to its potential hazards. It is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding contact with skin and eyes, washing thoroughly after handling, and using protective equipment.
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CAS No. | 201217-86-9 | ||||||||||
Product Name | (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid | ||||||||||
Molecular Formula | C13H25NO5 | ||||||||||
Molecular Weight | 275.34 g/mol | ||||||||||
IUPAC Name | (2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | ||||||||||
Standard InChI | InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m0/s1 | ||||||||||
Standard InChIKey | LKRXXARJBFBMCE-DTWKUNHWSA-N | ||||||||||
Isomeric SMILES | C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | ||||||||||
SMILES | CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | ||||||||||
Canonical SMILES | CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | ||||||||||
Synonyms | 201217-86-9;BOC-D-THR(TBU)-OH;Boc-O-tert-butyl-D-threonine;(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoicacid;BOC-D-THR-OH;SCHEMBL8222608;CTK8B3884;MolPort-020-004-757;ZINC2560692;ANW-43373;CB-358;AKOS024259129;AJ-40625;AK-81069;RT-011792;FT-0697956;ST24034012;V4162;K-5882 | ||||||||||
PubChem Compound | 7019686 | ||||||||||
Last Modified | Aug 15 2023 |
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